![molecular formula C17H16ClN5O2 B2913189 5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2-methoxybenzamide CAS No. 1421523-40-1](/img/structure/B2913189.png)
5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of pyrimidine derivatives and has been found to exhibit various biochemical and physiological effects. In
科学的研究の応用
Synthesis and Structural Analysis
The compound and its derivatives are synthesized through various chemical reactions, involving the use of different starting materials and reagents to obtain novel heterocyclic compounds with potential biological activities. These synthesis processes often involve reactions under specific conditions to yield compounds with desired structural features. For example, compounds have been synthesized from visnagenone–ethylacetate or khellinone–ethylacetate through reactions with amino compounds, leading to the formation of new heterocyclic compounds such as benzodifuranyl derivatives, 1,3,5-triazines, and 1,3,5-oxadiazepines (Abu‐Hashem et al., 2020).
Biological Activities
Research on these compounds extends to evaluating their biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer properties. For instance, novel pyrazole derivatives attached to a pyrimidine moiety have been developed and shown to exhibit anti-inflammatory, analgesic, and antipyretic activities, with some compounds displaying activities nearly similar to standard treatments (Antre et al., 2011). Additionally, certain derivatives have demonstrated marked inhibition against human colon cancer cell lines, lung adenocarcinoma cell lines, and gastric cancer cell lines, displaying promising anticancer activity (Huang et al., 2020).
Pharmacological Screening
These compounds have undergone pharmacological screening to assess their efficacy against various biological targets. For example, some derivatives have been evaluated for their cytotoxicity against cancer cell lines, revealing significant cytotoxic effects towards certain leukemia and carcinoma cells (Hour et al., 2007). Furthermore, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and shown to possess good to excellent antimicrobial activity alongside their potential as anticancer agents (Hafez et al., 2016).
作用機序
Target of Action
It is part of a class of compounds known asDegronimers , which are designed to bind to specific Targeted Proteins . These proteins are typically mediators of abnormal cellular proliferation, suggesting potential applications in the treatment of diseases characterized by uncontrolled cell growth .
Mode of Action
The compound, being a Degronimer, consists of a Degron covalently linked to a Targeting Ligand . The Targeting Ligand is a small molecule that binds to the Targeted Protein, while the Degron is responsible for initiating the degradation of the protein . This dual-action mechanism allows for the specific targeting and subsequent degradation of disease-associated proteins .
Biochemical Pathways
By binding to and promoting the degradation of specific proteins, it could disrupt the normal functioning of these pathways, leading to a reduction in abnormal cellular proliferation .
Result of Action
The primary result of the compound’s action is the degradation of its targeted proteins . This can lead to a disruption in the normal functioning of cells, particularly those undergoing abnormal proliferation. The ultimate cellular effects would depend on the specific proteins being targeted and their roles within the cell .
特性
IUPAC Name |
5-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-10-6-11(2)23(22-10)17-19-8-13(9-20-17)21-16(24)14-7-12(18)4-5-15(14)25-3/h4-9H,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCCBJCZTOITHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C3=C(C=CC(=C3)Cl)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2-methoxybenzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。